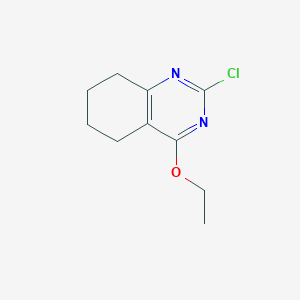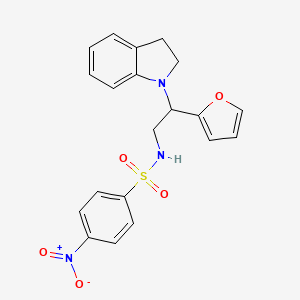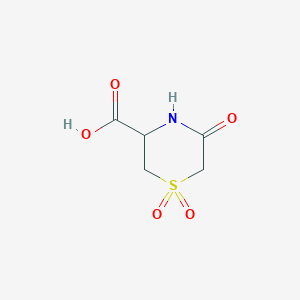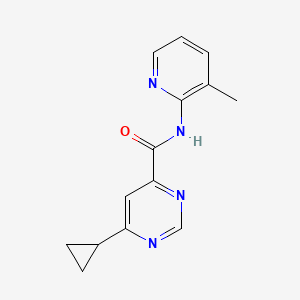
N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide, also known as CPPC, is a chemical compound that has gained interest in the scientific community due to its potential applications in various areas of research. CPPC is a cyclopropane-containing compound that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Toxicity Studies
Research often investigates the environmental exposure and potential toxicity of complex chemical compounds. Studies might focus on how such compounds, once released into the environment, can affect human health or ecosystems. For instance, investigations into organophosphorus and pyrethroid pesticides examine their prevalence in residential areas and their neurotoxic effects, highlighting the importance of understanding chemical exposure levels and associated health risks (Babina et al., 2012); (Barr et al., 2010).
Pharmacokinetics and Drug Metabolism
Understanding the metabolism, excretion, and pharmacokinetics of pharmaceuticals is crucial in drug development. Studies in this area can provide insights into how drugs are processed in the body, which influences dosage, administration routes, and potential for side effects. For example, the metabolism and excretion of INCB018424, a Janus tyrosine kinase 1/2 inhibitor, were explored to understand its behavior in human subjects (Shilling et al., 2010).
Biomarker and Exposure Analysis
Research into biomarkers of exposure to environmental chemicals can aid in assessing human health risks. Identifying and quantifying metabolites in biological samples helps understand exposure levels to various compounds, including pesticides or industrial chemicals. This research is pivotal for public health policy and regulation development to mitigate exposure risks (Fortin et al., 2008).
Neurological Receptor Studies
Compounds can also be studied for their potential to bind to specific neurological receptors, offering insights into their therapeutic potential or neurotoxic risks. For instance, WAY-100635 has been utilized to study 5-HT1A receptors in the brain, which has implications for understanding and treating psychiatric disorders (Pike et al., 1995).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with the mitogen-activated protein kinase 1 .
Mode of Action
It is likely that it interacts with its target protein, leading to changes in the protein’s function and subsequent cellular effects .
Biochemical Pathways
Given its potential interaction with protein kinases, it may influence signal transduction pathways within the cell .
Pharmacokinetics
Similar compounds have shown varied absorption, distribution, metabolism, and excretion profiles .
Result of Action
Based on its potential interaction with protein kinases, it may influence cellular processes such as cell growth, differentiation, and apoptosis .
Eigenschaften
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-1-2-10)15-11-5-3-9(4-6-11)12-7-8-14-16-12/h3-8,10H,1-2H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPGFWJMMNFCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2878525.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2878528.png)
![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B2878530.png)

![N,N-diethyl-3-(4-ethylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2878532.png)


![(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide](/img/structure/B2878536.png)



![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)

